molecular formula C12H13NO2 B12223567 3-(1-Pyrrolidyl)-1(3H)-isobenzofuranone

3-(1-Pyrrolidyl)-1(3H)-isobenzofuranone

Cat. No.: B12223567
M. Wt: 203.24 g/mol
InChI Key: PCANVCVUWHMTAQ-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidyl)-1(3H)-isobenzofuranone is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a pyrrolidine ring attached to the isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyrrolidyl)-1(3H)-isobenzofuranone typically involves the reaction of isobenzofuranone with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in dry dichloromethane, followed by the addition of perchloric acid . The reaction is usually carried out in an ice bath to control the temperature and ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyrrolidyl)-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

3-(1-Pyrrolidyl)-1(3H)-isobenzofuranone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Pyrrolidyl)-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Pyrrolidyl)-1(3H)-isobenzofuranone analogs: Compounds with similar structures but different substituents on the pyrrolidine ring.

    Isobenzofuranone derivatives: Other derivatives of isobenzofuranone with different functional groups.

Uniqueness

This compound stands out due to its unique combination of the isobenzofuranone core and the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-pyrrolidin-1-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H13NO2/c14-12-10-6-2-1-5-9(10)11(15-12)13-7-3-4-8-13/h1-2,5-6,11H,3-4,7-8H2

InChI Key

PCANVCVUWHMTAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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